Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is a chemical compound with the molecular formula C20H24O2Si It is characterized by the presence of two oxirane (epoxy) groups attached to a phenyl ring, which is further connected to a silicon atom through a dimethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane typically involves the reaction of 4-(oxiran-2-ylmethyl)phenyl derivatives with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane rings under mild conditions.
Major Products
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Substituted phenyl derivatives are obtained.
Scientific Research Applications
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of various functionalized derivatives. The silicon atom in the compound can also participate in forming stable siloxane bonds, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains a bisphenol A core instead of a silicon atom.
Bisphenol F diglycidyl ether: Contains a bisphenol F core and is used in similar applications.
Uniqueness
Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane is unique due to the presence of a silicon atom, which imparts distinct chemical properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
873695-32-0 |
---|---|
Molecular Formula |
C20H24O2Si |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
dimethyl-bis[4-(oxiran-2-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C20H24O2Si/c1-23(2,19-7-3-15(4-8-19)11-17-13-21-17)20-9-5-16(6-10-20)12-18-14-22-18/h3-10,17-18H,11-14H2,1-2H3 |
InChI Key |
FMTOACCIKMIGEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)CC2CO2)C3=CC=C(C=C3)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.